Cas no 878668-29-2 (2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid)
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclopropanecarbonylamino)-4-methylthiazole-5-carboxylic acid
- 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
- 2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid
- 1440AF
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- Inchi: 1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
- InChI Key: INLJLDHNDACXKO-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1NC(C1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 293
- Topological Polar Surface Area: 108
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527178-1g |
2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid |
878668-29-2 | 97% | 1g |
$209 | 2023-01-04 | |
| Chemenu | CM527178-5g |
2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid |
878668-29-2 | 97% | 5g |
$620 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644703-5g |
2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid |
878668-29-2 | 98% | 5g |
¥8544.00 | 2024-04-27 | |
| Crysdot LLC | CD11036997-5g |
2-(Cyclopropanecarboxamido)-4-methylthiazole-5-carboxylic acid |
878668-29-2 | 97% | 5g |
$627 | 2024-07-18 |
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic Acid: A Comprehensive Overview
The compound 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid, identified by the CAS No. 878668-29-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule's structure comprises a thiazole ring, a cyclopropane moiety, and a carboxylic acid group, which collectively contribute to its diverse chemical properties.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The integration of a cyclopropane group into the structure of this compound introduces additional complexity and potential for biological activity. Cyclopropane rings are known for their strain energy, which can enhance reactivity and bioavailability when incorporated into drug molecules.
The synthesis of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid involves a multi-step process that combines principles from both organic synthesis and medicinal chemistry. Researchers have explored various methodologies to optimize the yield and purity of this compound, including the use of microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring similar compounds with enhanced pharmacokinetic profiles.
In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, research into its anticancer properties has revealed selective cytotoxicity against certain cancer cell lines, which could pave the way for its use in targeted therapies.
The structural versatility of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid also makes it a valuable tool in combinatorial chemistry. By modifying substituents on the thiazole ring or altering the cyclopropane moiety, researchers can generate a library of related compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds with improved efficacy and reduced toxicity profiles.
From an environmental perspective, the compound's biodegradability and ecological impact have also been subjects of recent research. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further investigations are required to fully understand its environmental fate and ensure sustainable practices during its production and application.
In conclusion, 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid represents a fascinating intersection of organic synthesis and pharmacological research. Its unique structure, coupled with advancements in synthetic methodologies and biological testing, positions it as a promising candidate for future drug development efforts. As research continues to unfold, this compound is likely to contribute significantly to our understanding of thiazole-based therapeutics and their potential applications in medicine.
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